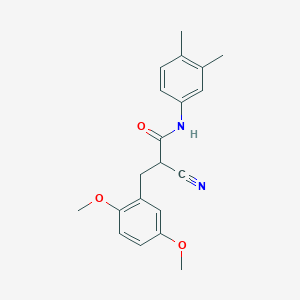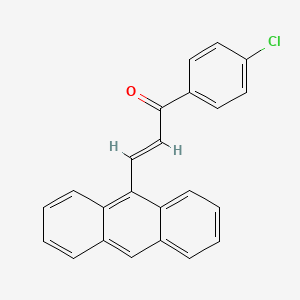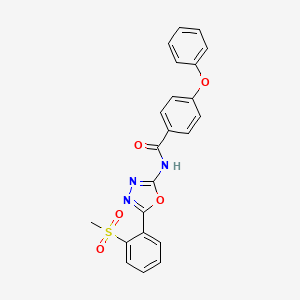
8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione: is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a benzylsulfanyl group at the 8-position, a methyl group at the 3-position, and a phenylpropyl group at the 7-position of the purine ring. The purine ring itself is a fused bicyclic structure composed of a pyrimidine ring and an imidazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials such as 6-chloropurine.
Substitution Reactions: The 8-position of the purine ring is substituted with a benzylsulfanyl group through a nucleophilic substitution reaction. This step often involves the use of benzylthiol and a suitable base under reflux conditions.
Alkylation: The 3-position is alkylated with a methyl group using methyl iodide and a strong base like sodium hydride.
Addition of Phenylpropyl Group: The 7-position is functionalized with a phenylpropyl group through a Friedel-Crafts alkylation reaction, using phenylpropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the purine ring or the benzylsulfanyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methyl and phenylpropyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Benzylthiol, sodium hydride, methyl iodide, phenylpropyl chloride, aluminum chloride.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced purine derivatives.
Substitution: Various alkyl or aryl substituted purine derivatives.
Scientific Research Applications
8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting purine metabolism enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit these enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, including the modulation of cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 8-Benzylsulfanyl-3-methyl-7-propylpurine-2,6-dione
- 8-Benzylsulfanyl-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione
- 8-Benzylsulfanyl-3-methyl-7-(3-chloropropyl)purine-2,6-dione
Uniqueness
8-Benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is unique due to the presence of the phenylpropyl group at the 7-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
Properties
CAS No. |
328069-72-3 |
|---|---|
Molecular Formula |
C22H22N4O2S |
Molecular Weight |
406.5 |
IUPAC Name |
8-benzylsulfanyl-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C22H22N4O2S/c1-25-19-18(20(27)24-21(25)28)26(14-8-13-16-9-4-2-5-10-16)22(23-19)29-15-17-11-6-3-7-12-17/h2-7,9-12H,8,13-15H2,1H3,(H,24,27,28) |
InChI Key |
BQOKAJYLHXGYAV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CCCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


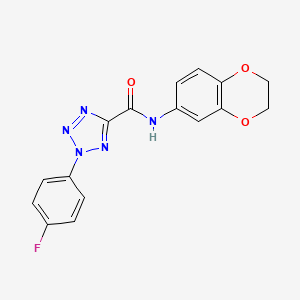
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B2915537.png)
![2-Bromo-3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2915539.png)
![5-[1-(hydroxyimino)ethyl]-N-(4-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine](/img/structure/B2915541.png)
![(2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2915546.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2915548.png)
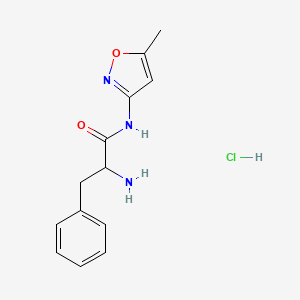

![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2915551.png)
![2-(4-methoxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2915552.png)
![2-chloro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}-N-methylacetamide](/img/structure/B2915554.png)
